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Compound of Interest

Compound Name: Tert-butyl methoxycarbamate

Cat. No.: B056977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

hydroxylamines utilizing tert-butyl N-hydroxycarbamate, a versatile and protected

hydroxylamine reagent. The use of tert-butyl N-hydroxycarbamate offers a stable and efficient

route to various hydroxylamine derivatives, which are crucial intermediates in the synthesis of

pharmaceuticals and other fine chemicals.

Introduction
tert-Butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine, serves as a key building

block for the synthesis of a wide array of nitrogen-containing compounds. Its protected nature

allows for selective reactions at the oxygen or nitrogen atom, followed by a straightforward

deprotection step to unveil the desired hydroxylamine functionality. This reagent is particularly

valuable in multi-step syntheses where unprotected hydroxylamines might lead to unwanted

side reactions. Common applications include the preparation of O-substituted, N-substituted,

and N,O-disubstituted hydroxylamines.

Synthesis of tert-Butyl N-hydroxycarbamate
The starting material, tert-butyl N-hydroxycarbamate, can be readily synthesized in the

laboratory.
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Experimental Protocol: Synthesis of tert-Butyl N-
hydroxycarbamate
This protocol is adapted from a literature procedure.

Materials:

Hydroxylamine hydrochloride (NH₂OH·HCl)

Potassium carbonate (K₂CO₃)

Di-tert-butyl dicarbonate (Boc₂O)

Diethyl ether (Et₂O)

Water (H₂O)

Cyclohexane

Toluene

Procedure:

A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate

(9.7 g, 70 mmol) in diethyl ether (60 mL) and water (2 mL) is stirred for approximately 1 hour

at room temperature, during which the evolution of CO₂ gas is observed.

A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is then

added dropwise at 0 °C.

The resulting suspension is stirred at room temperature for 12 hours.

The organic phase is decanted, and the solid residue is washed with diethyl ether (3 x 30

mL).

The combined organic layers are concentrated under reduced pressure.
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The residue is recrystallized from a cyclohexane/toluene mixture to afford tert-butyl N-

hydroxycarbamate as a white solid.

Quantitative Data

Reactant
Molecular
Weight ( g/mol
)

Amount (g) Moles (mmol)
Stoichiometric
Ratio

Hydroxylamine

hydrochloride
69.49 9.7 140 1.52

Potassium

carbonate
138.21 9.7 70 0.76

Di-tert-butyl

dicarbonate
218.25 20.0 92 1

Note: The yield for this reaction is typically high, but specific quantitative data was not available

in the searched literature.

Synthesis of O-Substituted Hydroxylamines
A common application of tert-butyl N-hydroxycarbamate is the synthesis of O-substituted

hydroxylamines. This is typically achieved through O-alkylation followed by deprotection.

O-Alkylation of tert-Butyl N-hydroxycarbamate with Alkyl
Mesylates
This two-step procedure involves the initial formation of an alkyl mesylate from the

corresponding alcohol, followed by reaction with tert-butyl N-hydroxycarbamate and

subsequent deprotection.

This protocol is based on the work of Albrecht, S., Defoin, A., & Tarnus, C. (2006).

Step 1: Mesylation of the Alcohol

The alcohol is dissolved in an appropriate solvent (e.g., dichloromethane).
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An amine base (e.g., triethylamine) is added, and the mixture is cooled to 0 °C.

Methanesulfonyl chloride is added dropwise, and the reaction is stirred at 0 °C and then

allowed to warm to room temperature.

Upon completion, the reaction is worked up to isolate the alkyl mesylate.

Step 2: O-Alkylation of tert-Butyl N-hydroxycarbamate

The alkyl mesylate and tert-butyl N-hydroxycarbamate are dissolved in an appropriate

solvent (e.g., DMF).

A base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is

stirred at 25 °C.[1] For bulkier substrates, a higher temperature may be required.[1]

The reaction is monitored for the formation of the O-alkylated N-Boc-hydroxylamine.

The product is isolated and purified.

Step 3: Acidic N-Deprotection

The purified O-alkylated N-Boc-hydroxylamine is dissolved in diethyl ether.

A solution of dry HCl in diethyl ether is added.

The mixture is stirred, leading to the precipitation of the O-substituted hydroxylamine as a

crystalline hydrochloride salt.

The solid product is collected by filtration.

Quantitative Data for O-Alkylation and Deprotection
The overall yields for this two-step process (O-alkylation and deprotection) are reported to be in

the range of 64% to 88%.[1] The final deprotection step alone has yields ranging from 56% to

83%.[1]
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Substrate Alcohol (Example)
O-Alkylation & Deprotection Overall Yield
(%)

Various primary and secondary alcohols 64 - 88

Note: A detailed table with specific alcohol substrates and their corresponding yields was not

available in the searched literature.

Synthesis of N,O-Disubstituted Hydroxylamines
While less common, the synthesis of N,O-disubstituted hydroxylamines can also be achieved

using tert-butyl N-hydroxycarbamate as a starting point, although this often involves multi-step

sequences.

Deprotection of N-Boc-hydroxylamines
The final step in the synthesis of hydroxylamines using this methodology is the removal of the

N-Boc protecting group. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection with
Trifluoroacetic Acid (TFA)
Materials:

N-Boc protected hydroxylamine

Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:
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Dissolve the N-Boc protected hydroxylamine in anhydrous DCM (concentration typically 0.1-

0.5 M).

Cool the solution to 0 °C in an ice bath.

Add TFA dropwise (typically 20-50% v/v in DCM).

Allow the reaction to warm to room temperature and stir for 1-4 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, remove the solvent and excess TFA under reduced pressure.

Neutralize the residue by adding saturated aqueous NaHCO₃ solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and

concentrate to obtain the crude product.

Purify the product by column chromatography, crystallization, or distillation.

Experimental Protocol: N-Boc Deprotection with
Hydrochloric Acid (HCl)
Materials:

N-Boc protected hydroxylamine

4M HCl in dioxane

Methanol (optional, as co-solvent)

Diethyl ether

Procedure:
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Dissolve the N-Boc protected hydroxylamine in a minimal amount of a suitable solvent (e.g.,

methanol or DCM).

Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

Stir the reaction at room temperature for 1-4 hours.

Monitor the reaction progress by TLC or LC-MS.

The hydroxylamine hydrochloride salt may precipitate directly from the reaction mixture. If

so, collect the solid by filtration and wash with diethyl ether.

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain

the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce

precipitation.

Dry the solid product under vacuum.

Quantitative Data for N-Boc Deprotection
The following table provides examples of N-Boc deprotection yields for various amine

substrates, which can be considered indicative for N-Boc protected hydroxylamines.

N-Boc
Substrate
(Example)

Deprotection
Reagent

Solvent Time (h) Yield (%)

N-Boc-4-

chloroaniline
TFA (25%) DCM 2 60

N-Boc protected

amine (generic)
TFA DCM 18 87

N-Boc protected

amine (generic)

4M HCl in

dioxane
Dioxane 16 -

N-Boc protected

amine (generic)

4M HCl in

dioxane
Dioxane 24 -
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Note: The yields are highly substrate-dependent.

Visualizing Workflows and Mechanisms
Synthesis of O-Substituted Hydroxylamines Workflow
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Step 1: Mesylation

Step 2: O-Alkylation

Step 3: Deprotection

Alcohol (R-OH)

Alkyl Mesylate (R-OMs)

MsCl, Et3N

N-Boc-O-alkyl-
hydroxylamine

tert-Butyl
N-hydroxycarbamate

DBU

O-Substituted
Hydroxylamine
(R-ONH2·HCl)

Dry HCl

N-Boc Protected
Hydroxylamine

Protonated Intermediate

H+ (TFA or HCl)

Carbamic Acid
Intermediate tert-Butyl Cation

Free Hydroxylamine
(as salt) CO2
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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